molecular formula C22H24N2O2 B14306442 2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione CAS No. 113027-75-1

2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B14306442
CAS No.: 113027-75-1
M. Wt: 348.4 g/mol
InChI Key: CRPBEXXXEBUOEC-UHFFFAOYSA-N
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Description

2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione is a compound that has garnered significant interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of phthalimide with 1-benzyl-4-piperidone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of deep eutectic solvents (DES) to accelerate the process, which is both efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential acetylcholinesterase inhibitor for treating Alzheimer’s disease.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione is unique due to its specific structural features, which confer high potency and selectivity towards acetylcholinesterase. Its benzylpiperidine moiety is particularly effective in binding to the enzyme’s active site, making it a promising candidate for further development .

Properties

CAS No.

113027-75-1

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-(1-benzylpiperidin-4-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H24N2O2/c25-21-19-8-4-5-9-20(19)22(26)24(21)15-12-17-10-13-23(14-11-17)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2

InChI Key

CRPBEXXXEBUOEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4

Origin of Product

United States

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